N,N-Dipropylcycloundecanecarboxamide
Description
N,N-Dipropylcycloundecanecarboxamide is a synthetic carboxamide derivative characterized by a cycloundecane backbone substituted with a carboxamide functional group where both nitrogen-bound hydrogen atoms are replaced by propyl groups. This structure confers unique physicochemical properties, including enhanced lipophilicity and steric bulk compared to smaller carboxamides.
Properties
CAS No. |
91424-65-6 |
|---|---|
Molecular Formula |
C18H35NO |
Molecular Weight |
281.5 g/mol |
IUPAC Name |
N,N-dipropylcycloundecanecarboxamide |
InChI |
InChI=1S/C18H35NO/c1-3-15-19(16-4-2)18(20)17-13-11-9-7-5-6-8-10-12-14-17/h17H,3-16H2,1-2H3 |
InChI Key |
BQMLPZMCQGEKOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1CCCCCCCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N,N-Dipropylcycloundecanecarboxamide typically involves the reaction of cycloundecanecarboxylic acid with dipropylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the carboxamide bond .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through a one-pot process. This involves reacting cycloundecanecarboxylic acid with dipropylamine in the presence of an organic tertiary base. This method is energy and time-efficient, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N,N-Dipropylcycloundecanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N,N-Dipropylcycloundecanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dipropylcycloundecanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-Dipropylcycloundecanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Functional Group Variations: Carboxamides vs. Amidines
The functional group distinguishes N,N-Dipropylcycloundecanecarboxamide from dipropyl-substituted amidines (e.g., N,N-Dipropylformamidine, CAS #48044–20–8). Carboxamides (R-CONR₂) exhibit lower basicity and reduced reactivity in nucleophilic environments compared to amidines (R-C(=NH)-NR₂), which are highly basic and participate in acid-catalyzed reactions. This makes carboxamides more stable in aqueous systems, while amidines are often utilized as ligands or catalysts in organic synthesis .
Alkyl Substituent Effects: Propyl vs. Methyl Groups
Replacing methyl groups (e.g., in N,N-Dimethylformamide, CAS #68-12-2) with propyl chains increases hydrophobicity and molecular weight. For instance:
The propyl groups in the target compound likely reduce polarity, impacting solubility and diffusion rates in biological systems compared to DMF .
Cyclic vs. Acyclic Backbones
The cycloundecane ring introduces steric hindrance and rigidity absent in acyclic analogs like N,N-Dipropylacetamidine (CAS #1339586–99–0). Cyclic carboxamides may exhibit slower degradation kinetics and higher melting points due to restricted molecular flexibility. For example, cycloundecane’s large ring size could enhance lipid bilayer penetration, making the compound relevant in drug delivery applications .
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